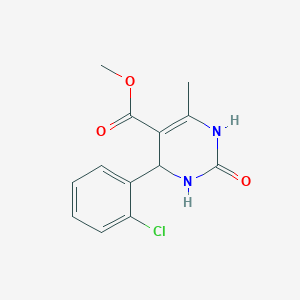

Methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea. This compound features a 2-chlorophenyl substituent at the C4 position and a methyl ester group at C3. Its molecular formula is inferred as C₁₃H₁₃ClN₂O₃ (based on analogous ethyl ester derivatives) . DHPMs are pharmacologically significant, with reported activities including antitumor, antimicrobial, and enzyme inhibition .

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHMFKAFXHHIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331308 | |

| Record name | methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202828 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

159587-52-7 | |

| Record name | methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's structure features a chlorophenyl group, which is significant for its biological interactions. This article examines the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The synthesis of methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization with urea to yield the desired tetrahydropyrimidine structure .

Chemical Formula and Properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13ClN2O3 |

| Molecular Weight | 280.707 g/mol |

| IUPAC Name | Methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| CAS Number | 205999-88-8 |

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. Methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been tested against various bacterial strains. In one study, it showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MDA-MB453 and MCF-7. The half-maximal inhibitory concentration (IC50) values were reported at 29.1 µM and 15.3 µM respectively . The presence of the chlorophenyl group is believed to enhance its anticancer efficacy by promoting apoptosis in cancer cells.

Insecticidal Activity

Insecticidal properties have also been noted for this compound. A study on its effect on Anopheles arabiensis larvae indicated that at concentrations of 0.5 to 4 µg/mL, it achieved up to 100% mortality within 48 hours . This highlights its potential for use in pest control.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various pyrimidine derivatives including methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate against clinical isolates of bacteria. Results showed that this compound exhibited a broad spectrum of activity with significant inhibition zones compared to control groups.

Case Study 2: Anticancer Properties

In a comparative analysis involving several pyrimidine derivatives, methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was evaluated for its cytotoxic effects on breast cancer cell lines. The study concluded that the compound induced cell cycle arrest and apoptosis more effectively than some existing chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The 2-chlorophenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

- For example, bromophenyl derivatives exhibit cytotoxicity (IC₅₀ = 15.7 µM) , while nitrophenyl analogs show moderate thymidine phosphorylase (TP) inhibition (IC₅₀ = 322.6 µM) .

- Steric Effects: The 2-chlorophenyl group introduces ortho-substitution steric hindrance, which may reduce conformational flexibility compared to para-substituted analogs (e.g., 4-cyanophenyl) .

Ester Group Modifications

Replacing the methyl ester with bulkier groups alters solubility and bioavailability:

| Compound (Ester Group) | Activity/Property | Reference |

|---|---|---|

| Methyl (Target) | Not reported | |

| Ethyl | TP Inhibition: 303.5–322.6 µM | |

| (Z)-Octadec-9-enyl (Fatty Acid) | Antitumoral (Breast Cancer) |

- Ethyl Esters : Ethyl 4-(2-chlorophenyl) analogs are documented with TP inhibition (IC₅₀ = 303.5 µM) . The methyl ester’s smaller size may enhance cell permeability but reduce metabolic stability.

- Long-Chain Esters : Fatty acid-linked DHPMs (e.g., octadec-9-enyl) show antitumoral activity, likely due to improved lipid membrane interaction .

Oxo vs. Thioxo Derivatives

Replacing the 2-oxo group with 2-thioxo impacts hydrogen bonding and redox activity:

| Compound (C2 Modification) | Antioxidant Activity (IC₅₀, mg/mL) | Reducing Power | Reference |

|---|---|---|---|

| 2-Oxo (Target) | Not reported | Not reported | – |

| 2-Thioxo | DPPH: 0.6 (Most active) | Moderate |

- Thioxo Derivatives: Exhibit radical scavenging activity (e.g., 3c in with IC₅₀ = 0.6 mg/mL for DPPH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.